Bis[(5-fluorothiophen-2-YL)methyl]amine
Description
Bis[(5-fluorothiophen-2-YL)methyl]amine is a fluorinated bis-alkylamine derivative featuring two 5-fluoro-substituted thiophene rings linked via methylene groups to a central amine. While direct studies on this compound are absent in the provided evidence, structural analogs and synthesis methods for related bis-thiophene-methyl-amines offer insights. The fluorine substituent may enhance stability, alter electronic characteristics, and influence interactions in applications such as catalysis or drug design.
Properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)-N-[(5-fluorothiophen-2-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NS2/c11-9-3-1-7(14-9)5-13-6-8-2-4-10(12)15-8/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUCGOBOCCNJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CNCC2=CC=C(S2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(5-fluorothiophen-2-YL)methyl]amine typically involves the reaction of 5-fluorothiophene with formaldehyde and ammonia or a primary amine under acidic conditions. This process can be carried out through a multi-step reaction involving the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis[(5-fluorothiophen-2-YL)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Chemistry: In chemistry, Bis[(5-fluorothiophen-2-YL)methyl]amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a compound of interest for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Bis[(5-fluorothiophen-2-YL)methyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to the modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substituents (e.g., halogens, methyl groups) or amine configurations. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|
| Bis[(thiophen-2-YL)methyl]amine | C₁₀H₁₂N₂S₂ | 240.40 | Thiophene (unsubstituted) | Used in coordination chemistry; synthesis of metal complexes | |
| (5-Chlorothiophen-2-YL)methylamine | C₆H₇ClNS | 176.70 | Chlorine at C5 | Laboratory chemical; limited safety data available | |
| [(5-Bromothiophen-2-YL)methyl][(4-methylphenyl)methyl]amine | C₁₃H₁₄BrNS | 296.23 | Bromine at C5, methylphenyl | No specific data; structural analog for functionalization studies | |
| [(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-YL)methyl]amine | C₁₃H₁₄FNS | 235.32 | Fluorine on phenyl ring | Potential intermediate in drug synthesis | |
| Bis[(5-fluorothiophen-2-YL)methyl]amine (Target) | C₁₀H₁₀F₂N₂S₂ | 260.33 | Fluorine at C5 on thiophene | Hypothesized enhanced stability and electronic effects | N/A |
Key Observations :
- Electron-Withdrawing vs.
- Molecular Weight and Solubility : Brominated analogs (e.g., 296.23 g/mol ) exhibit higher molecular weights than fluorinated derivatives, likely influencing solubility and volatility.
- Synthetic Flexibility : Bis-thiophene-methyl-amines are synthesized via condensation reactions, as demonstrated for unsubstituted analogs . Fluorinated variants may require fluorinated starting materials, increasing synthesis complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
